KUNB31

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

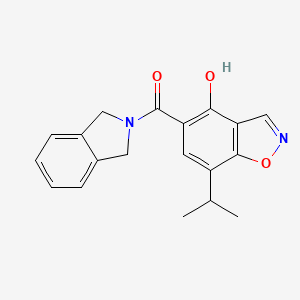

C19H18N2O3 |

|---|---|

分子量 |

322.4 g/mol |

IUPAC名 |

1,3-dihydroisoindol-2-yl-(4-hydroxy-7-propan-2-yl-1,2-benzoxazol-5-yl)methanone |

InChI |

InChI=1S/C19H18N2O3/c1-11(2)14-7-15(17(22)16-8-20-24-18(14)16)19(23)21-9-12-5-3-4-6-13(12)10-21/h3-8,11,22H,9-10H2,1-2H3 |

InChIキー |

MFZKTINXWPQHBG-UHFFFAOYSA-N |

正規SMILES |

CC(C)C1=CC(=C(C2=C1ON=C2)O)C(=O)N3CC4=CC=CC=C4C3 |

製品の起源 |

United States |

Foundational & Exploratory

KUNB31: A Deep Dive into its Isoform-Selective Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action for KUNB31, a selective inhibitor of the Heat shock protein 90β (Hsp90β). The document details the molecular interactions, downstream signaling effects, and the experimental basis for these findings, offering valuable insights for researchers in oncology and drug development.

Core Mechanism: Selective Inhibition of Hsp90β

This compound is a rationally designed small molecule that acts as a potent and selective inhibitor of the Hsp90β isoform.[1][2][3] Its primary mechanism involves binding to the N-terminal ATP-binding pocket of Hsp90β, thereby inhibiting its chaperone function.[1][2] This selective inhibition leads to the degradation of Hsp90β-dependent client proteins through the ubiquitin-proteasome pathway.[1]

A key advantage of this compound's isoform selectivity is the avoidance of the heat shock response, a common detrimental effect associated with pan-Hsp90 inhibitors.[1][2] By specifically targeting Hsp90β, this compound provides a more refined approach to cancer therapy, minimizing off-target effects.[1][2]

Signaling Pathway of this compound Action

The binding of this compound to Hsp90β initiates a cascade of events culminating in the degradation of specific client proteins crucial for cancer cell proliferation and survival.

Caption: Signaling pathway of this compound leading to cancer cell death.

Rationale for Hsp90β Selectivity

The selectivity of this compound for Hsp90β over Hsp90α is attributed to subtle differences in the amino acid composition and the network of conserved water molecules within their respective ATP-binding pockets.[1][2] this compound was specifically designed to displace key water molecules in the Hsp90β pocket, an interaction that is less favorable in the Hsp90α isoform.[2]

Caption: Logical diagram of this compound's isoform selectivity.

Quantitative Data

The inhibitory activity and selectivity of this compound have been quantified through various assays.

Table 1: Binding Affinity and Selectivity

| Target | Method | Value |

| Hsp90β | Fluorescence Polarization | Kd = 180 nM[2][3][4] |

| Hsp90α, Grp94 | Fluorescence Polarization | ~50-fold lower affinity than Hsp90β[2][3] |

Table 2: Anti-proliferative Activity (IC50)

| Cell Line | Cancer Type | IC50 (µM) |

| NCI H23 | Non-small cell lung cancer | 6.74 ± 1.10[1] |

| UC3 | Bladder cancer | 3.01 ± 0.56[1] |

| HT-29 | Colon adenocarcinoma | 3.72 ± 0.34[1] |

| HEK-293 | Non-cancerous human embryonic kidney | > 100[1] |

Experimental Protocols

The following sections describe the methodologies used to characterize the mechanism of action of this compound.

Western Blot Analysis for Client Protein Degradation

This protocol is a representative method for assessing the levels of Hsp90β-dependent client proteins following treatment with this compound.

Objective: To determine the effect of this compound on the expression levels of Hsp90 client proteins such as CDK4, CDK6, and CXCR4.

Methodology:

-

Cell Culture and Treatment: Cancer cell lines (e.g., HT-29) are cultured to 70-80% confluency. The cells are then treated with varying concentrations of this compound or a vehicle control (DMSO) for a specified duration (e.g., 24 hours).

-

Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the client proteins of interest. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Caption: Experimental workflow for Western Blot analysis.

Anti-proliferation Assay

This protocol outlines a standard procedure for determining the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines.

Objective: To quantify the anti-proliferative effect of this compound on various cancer cell lines.

Methodology:

-

Cell Seeding: Cells are seeded at a specific density (e.g., 2000 cells/well) in a 96-well plate and allowed to adhere overnight.

-

Compound Administration: A serial dilution of this compound is prepared, and the compound is added to the wells. A vehicle control (DMSO) is also included.

-

Incubation: The plate is incubated for a period of 72 hours.

-

Cell Viability Measurement: Cell viability is assessed using a luminescent assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.

-

Data Analysis: The luminescence data is normalized to the vehicle-treated cells, and the IC50 value is calculated by fitting the data to a dose-response curve.

Conclusion

This compound represents a significant advancement in the development of targeted cancer therapies. Its isoform-selective inhibition of Hsp90β leads to the degradation of key oncoproteins without inducing the heat shock response. The data presented herein provides a solid foundation for further preclinical and clinical investigation of this compound and other Hsp90β-selective inhibitors.

References

- 1. Structure-guided design of an Hsp90β N-terminal isoform-selective inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Development of Hsp90β-selective Inhibitors to Overcome Detriments Associated with pan-Hsp90 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | Hsp90β inhibitor | Probechem Biochemicals [probechem.com]

- 4. medchemexpress.com [medchemexpress.com]

KUNB31: A Technical Whitepaper on the Discovery and Preclinical Development of a First-in-Class Hsp90β-Selective Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

KUNB31 is a pioneering, isoform-selective inhibitor of the N-terminal ATP-binding site of Heat Shock Protein 90β (Hsp90β). This document provides a comprehensive overview of the discovery, mechanism of action, and preclinical evaluation of this compound. Developed through a structure-guided design approach, this compound demonstrates significant selectivity for Hsp90β over other Hsp90 isoforms, including Hsp90α. This selectivity allows for the targeted degradation of Hsp90β-dependent client proteins, crucial for various oncogenic pathways, without inducing the pro-survival heat shock response—a significant drawback of pan-Hsp90 inhibitors. This whitepaper summarizes the available quantitative data, outlines key experimental methodologies, and visualizes the core signaling pathways implicated in the action of this compound. As of the latest available information, this compound has not entered clinical trials, and no in vivo efficacy, pharmacokinetic, or toxicology data in animal models have been publicly disclosed.

Introduction

Heat Shock Protein 90 (Hsp90) is a molecular chaperone that plays a critical role in the conformational maturation and stability of a wide array of "client" proteins.[1] Many of these client proteins are integral to cancer cell proliferation, survival, and signaling, making Hsp90 an attractive target for cancer therapy.[2] However, the clinical development of pan-Hsp90 inhibitors has been hampered by dose-limiting toxicities and the induction of a pro-survival heat shock response.[3]

The Hsp90 family consists of four isoforms: Hsp90α, Hsp90β, GRP94, and TRAP1.[1] Hsp90α and Hsp90β are the two major cytosolic isoforms. The development of isoform-selective inhibitors presents a promising strategy to mitigate the drawbacks of pan-Hsp90 inhibition.[4] this compound was the first reported small molecule to exhibit significant selectivity for the Hsp90β isoform.[4]

Discovery and Design

The discovery of this compound was a result of a rational, structure-guided design strategy.[4] This approach exploited the subtle differences in the N-terminal ATP-binding pockets of Hsp90α and Hsp90β.[4] Although the isoforms share a high degree of homology, key amino acid substitutions and the conformation of conserved water molecules within the binding site provided a basis for selective targeting.[4] this compound was designed as a ring-constrained variant that minimizes the entropic penalty upon binding to Hsp90β while displacing specific water molecules, leading to its isoform selectivity.[4]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound in preclinical in vitro studies.

Table 1: Binding Affinity and Isoform Selectivity of this compound

| Parameter | Value | Isoform | Notes |

| Dissociation Constant (Kd) | 180 nM | Hsp90β | Determined by fluorescence polarization assay.[4] |

| Selectivity | >50-fold | Hsp90β vs. Hsp90α, Grp94 | [4] |

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| NCI-H23 | Non-small cell lung cancer | 6.74 ± 1.10 |

| UC3 | Bladder cancer | 3.01 ± 0.56 |

| HT-29 | Colon adenocarcinoma | 3.72 ± 0.34 |

| HEK-293 | Human embryonic kidney (non-cancerous) | >100 |

Mechanism of Action

This compound exerts its anti-proliferative effects by selectively inhibiting the ATPase activity of Hsp90β. This inhibition leads to the destabilization and subsequent proteasomal degradation of Hsp90β-dependent client proteins.[5] A key advantage of this compound is its ability to induce client protein degradation without triggering the heat shock response, which involves the upregulation of Hsp70 and other heat shock proteins.[5]

Table 3: Effect of this compound on Hsp90 Client Protein Levels

| Client Protein | Isoform Dependence | Effect of this compound Treatment |

| CDK4 | Hsp90β | Degradation |

| CDK6 | Hsp90β | Degradation |

| CXCR4 | Hsp90β | Degradation |

| c-IAP1 | Hsp90β | Degradation |

| Survivin | Hsp90α | No significant degradation |

Signaling Pathway

The inhibition of Hsp90β by this compound disrupts multiple signaling pathways critical for cancer cell survival and proliferation. The degradation of client proteins such as CDK4/6 directly impacts cell cycle progression, while the downregulation of CXCR4 can affect cell migration and metastasis.

Experimental Protocols

The following are generalized protocols for the key assays used in the preclinical evaluation of this compound, based on standard laboratory practices. The specific details of the protocols used in the original research may vary.

Anti-Proliferation Assay (MTT/MTS Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

-

Cancer cell lines (e.g., NCI-H23, UC3, HT-29)

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

-

Solubilization solution (for MTT)

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete cell culture medium.

-

Treat the cells with the various concentrations of this compound and a vehicle control (DMSO).

-

Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

Add MTT or MTS reagent to each well and incubate for 2-4 hours.

-

If using MTT, add the solubilization solution to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis for Client Protein Degradation

This technique is used to detect and quantify the levels of specific proteins in cell lysates.

Materials:

-

Cancer cell lines

-

This compound stock solution (in DMSO)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific for client proteins and a loading control like β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Plate cells and treat with various concentrations of this compound for a specified time (e.g., 24 hours).

-

Lyse the cells and collect the protein extracts.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the relative protein levels.

Future Directions

The discovery of this compound represents a significant step forward in the development of isoform-selective Hsp90 inhibitors. Further preclinical development would be necessary to evaluate its potential as a therapeutic agent. Key future studies would include:

-

In vivo efficacy studies: Evaluation of this compound in various cancer xenograft models in animals.

-

Pharmacokinetic studies: Assessment of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

-

Toxicology studies: Determination of the safety profile and potential off-target effects of this compound in animal models.

-

Lead optimization: Further medicinal chemistry efforts to improve the potency, selectivity, and drug-like properties of this compound.

Should these preclinical studies yield positive results, this compound or an optimized analog could be a candidate for an Investigational New Drug (IND) application to proceed to human clinical trials.

Conclusion

This compound is a novel, first-in-class Hsp90β-selective inhibitor with demonstrated in vitro anti-proliferative activity in several cancer cell lines. Its unique mechanism of action, which involves the targeted degradation of Hsp90β client proteins without inducing the heat shock response, offers a potential advantage over pan-Hsp90 inhibitors. While the initial preclinical data are promising, further in vivo and toxicology studies are required to fully assess the therapeutic potential of this compound. The information presented in this whitepaper provides a comprehensive foundation for researchers and drug development professionals interested in the continued exploration of Hsp90β-selective inhibition as a cancer therapeutic strategy.

References

- 1. researchgate.net [researchgate.net]

- 2. HSP90 inhibitors and cancer: Prospects for use in targeted therapies (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hsp90 pan and Isoform-Selective Inhibitors as Sensitizers for Cancer Immunotherapy [mdpi.com]

- 4. The Development of Hsp90β-selective Inhibitors to Overcome Detriments Associated with pan-Hsp90 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure-guided design of an Hsp90β N-terminal isoform-selective inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

KUNB31: A Deep Dive into the Structure-Activity Relationship of a Selective Hsp90β Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

KUNB31 has emerged as a significant pharmacological tool and a promising lead compound in the quest for isoform-selective Heat shock protein 90 (Hsp90) inhibitors. As a potent and selective inhibitor of Hsp90β, this compound offers a unique mechanism to circumvent the toxicities associated with pan-Hsp90 inhibition. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, detailing its mechanism of action, quantitative biological data, and the experimental protocols utilized for its characterization. Through a meticulous compilation of available data, this document aims to serve as a valuable resource for researchers in oncology, neurodegenerative diseases, and other fields where Hsp90β plays a critical role.

Introduction: The Rationale for Hsp90β-Selective Inhibition

Heat shock protein 90 (Hsp90) is a molecular chaperone crucial for the stability and function of a plethora of "client" proteins, many of which are integral to cancer progression and other disease states. Hsp90 exists in four isoforms: Hsp90α and Hsp90β, which are cytosolic, the endoplasmic reticulum-resident Grp94, and the mitochondrial TRAP1. While pan-inhibitors of Hsp90 have shown therapeutic promise, their clinical development has been hampered by dose-limiting toxicities, often attributed to the simultaneous inhibition of all isoforms.

The development of isoform-selective inhibitors, such as this compound, represents a paradigm shift in targeting the Hsp90 chaperone machinery.[1] this compound was rationally designed to exploit the subtle differences between the N-terminal ATP-binding pockets of Hsp90α and Hsp90β, leading to a molecule with approximately 50-fold selectivity for Hsp90β.[1][2] This selectivity allows for the targeted degradation of Hsp90β-dependent client proteins, offering a more refined therapeutic window and potentially mitigating the adverse effects of pan-Hsp90 inhibition. A key advantage of this compound is its ability to induce the degradation of these client proteins without triggering the heat shock response, a common resistance mechanism associated with pan-Hsp90 inhibitors.[1][2]

Mechanism of Action of this compound

This compound exerts its biological effects by binding to the N-terminal ATP-binding pocket of Hsp90β. This competitive inhibition of ATP binding disrupts the chaperone's function, leading to the misfolding and subsequent degradation of Hsp90β-dependent client proteins. This degradation is primarily mediated by the ubiquitin-proteasome pathway. The selective degradation of oncoproteins that are reliant on Hsp90β for their stability and function ultimately results in the anti-proliferative effects observed in cancer cells.

Structure-Activity Relationship of this compound and its Analogs

The development of this compound was guided by a structure-based design approach, focusing on the two amino acid differences within the ATP-binding sites of Hsp90α (Ser52, Ile91) and Hsp90β (Ala52, Leu91). The design of this compound and its analogs aimed to perturb a conserved water-mediated hydrogen bond network, leading to isoform selectivity. The benzoisoxazole ring of this compound was designed to displace two conserved water molecules in the Hsp90β binding pocket, a key interaction for its selectivity.

Below is a summary of the quantitative data for this compound and related compounds.

| Compound | Modification | Hsp90β Kd (µM) | Hsp90α Kd (µM) | Grp94 Kd (µM) | Selectivity (Hsp90α/Hsp90β) |

| This compound | Benzoisoxazole ring | 0.18 | >9.0 | >9.0 | ~50-fold |

| Fluoro-KUNB31 | Fluorinated isoindoline (B1297411) analog | Not specified | Not specified | Not specified | Comparable to this compound |

| Benzofuran analog | Replacement of isoxazole (B147169) with benzofuran | 0.27 | >100 | Not specified | >370-fold |

| Compound | NCI H23 IC50 (µM) | UC3 IC50 (µM) | HT-29 IC50 (µM) | HEK 293 IC50 (µM) |

| This compound | 6.74 ± 1.10 | 3.01 ± 0.56 | 3.72 ± 0.34 | >100 |

Experimental Protocols

Fluorescence Polarization Assay for Binding Affinity

This protocol outlines the determination of the binding affinity of this compound and its analogs to Hsp90 isoforms using a competitive fluorescence polarization assay.

Methodology:

-

Reagent Preparation:

-

Assay Buffer: 20 mM HEPES (pH 7.3), 50 mM KCl, 5 mM MgCl₂, 2 mM DTT.

-

Prepare recombinant human Hsp90α and Hsp90β proteins.

-

Prepare a fluorescently labeled probe that binds to the Hsp90 N-terminal pocket (e.g., FITC-geldanamycin).

-

Prepare serial dilutions of this compound or its analogs in the assay buffer.

-

-

Assay Procedure:

-

The assay is performed in a 96-well black, flat-bottom plate with a final volume of 100 µL.

-

To each well, add 25 µL of the Hsp90 protein solution (final concentration will depend on the specific protein and tracer affinities, typically in the low nM range).

-

Add 25 µL of the test compound at various concentrations. For control wells, add 25 µL of assay buffer.

-

Add 50 µL of the fluorescent probe solution.

-

Incubate the plate at room temperature for a predetermined time (e.g., 2-4 hours) to allow the binding to reach equilibrium.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence polarization using a suitable plate reader with appropriate excitation and emission filters for the fluorophore used.

-

The data is typically plotted as fluorescence polarization (mP) versus the logarithm of the inhibitor concentration.

-

The IC₅₀ values are determined by fitting the data to a sigmoidal dose-response curve.

-

The dissociation constant (Kd) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, provided the Kd of the fluorescent probe is known.

-

Western Blot Analysis for Client Protein Degradation

This protocol describes the use of Western blotting to assess the degradation of Hsp90β-dependent client proteins in cancer cells following treatment with this compound.

Methodology:

-

Cell Culture and Treatment:

-

Culture cancer cell lines (e.g., HT-29, NCI H23) in appropriate media.

-

Treat cells with varying concentrations of this compound (e.g., 0-20 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

-

Protein Extraction and Quantification:

-

Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA protein assay.

-

-

SDS-PAGE and Protein Transfer:

-

Normalize protein samples to the same concentration and denature by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for Hsp90β-dependent client proteins (e.g., CDK4, CDK6, CXCR4) and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and capture the signal with a digital imaging system or X-ray film.

-

Quantify the band intensities to determine the relative levels of client protein degradation.

-

Conclusion and Future Directions

This compound stands as a testament to the feasibility and potential of developing isoform-selective Hsp90 inhibitors. Its unique mechanism of action and favorable preclinical profile make it an invaluable tool for dissecting the specific roles of Hsp90β in health and disease. The structure-activity relationships established for this compound and its analogs provide a solid foundation for the design of next-generation Hsp90β inhibitors with improved potency, selectivity, and drug-like properties. Further research should focus on expanding the SAR studies to optimize the pharmacokinetic profile of this compound analogs and on evaluating their efficacy in in vivo models of cancer and other relevant diseases. The continued exploration of Hsp90β-selective inhibitors holds the promise of delivering novel and more effective therapies with an improved safety profile.

References

An In-depth Technical Guide on the Role of KUNB31 in Cancer Cell Signaling

Audience: Researchers, scientists, and drug development professionals.

Core Requirements: This guide provides a comprehensive overview of KUNB31, a potent and isoform-selective Hsp90β inhibitor, and its role in cancer cell signaling. It includes structured quantitative data, detailed experimental protocols, and visualizations of signaling pathways and experimental workflows.

Introduction

Heat shock protein 90 (Hsp90) is a molecular chaperone that plays a critical role in the folding, stability, and function of numerous client proteins, many of which are integral to cancer cell proliferation, survival, and metastasis. The Hsp90 family consists of four isoforms: Hsp90α, Hsp90β, GRP94, and TRAP1. While Hsp90α is inducible by stress, Hsp90β is constitutively expressed and is crucial for normal cellular function. In cancer cells, there is an increased reliance on Hsp90 to maintain the stability of mutated and overexpressed oncoproteins. This has made Hsp90 an attractive target for cancer therapy.

This compound is a novel, potent, and isoform-selective small molecule inhibitor of Hsp90β. Its selectivity for Hsp90β over other isoforms, particularly Hsp90α, presents a promising therapeutic strategy that may circumvent some of the detrimental side effects associated with pan-Hsp90 inhibitors, such as the induction of the heat shock response. This guide delves into the technical details of this compound, its mechanism of action, and its effects on cancer cell signaling pathways.

Data Presentation

The following tables summarize the quantitative data available for this compound, including its binding affinity for Hsp90β and its anti-proliferative activity in various cancer cell lines.

Table 1: Binding Affinity and Selectivity of this compound

| Parameter | Value | Notes |

| Binding Affinity (Kd) for Hsp90β | 0.18 µM | Determined by fluorescence polarization assay.[1] |

| Selectivity | ~50-fold selective for Hsp90β over Hsp90α and Grp94 | This isoform selectivity is a key feature of this compound. |

Table 2: Anti-proliferative Activity (IC50) of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| NCI-H23 | Non-small cell lung cancer | 6.74 |

| UC3 | Bladder cancer | 3.01 |

| HT-29 | Colon adenocarcinoma | 3.72 |

Table 3: Qualitative and Semi-Quantitative Effects of this compound on Hsp90β Client Proteins

| Cell Line | Client Protein | Effect |

| UC3 | CXCR4 | Degradation confirmed by Western blot.[2] |

| HER2 | Degradation observed.[2] | |

| Akt | Degradation observed.[2] | |

| Hsf-1 | Degradation observed.[2] | |

| PKM2 | Degradation observed.[2] | |

| HT-29 | CDK4 | Degradation confirmed by Western blot (using a this compound analog). |

| Akt | Degradation confirmed by Western blot (using a this compound analog). |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the study of this compound.

Fluorescence Polarization Assay for Binding Affinity (Kd) Determination

This assay is used to measure the binding affinity of this compound to Hsp90β.

-

Reagents and Materials:

-

Purified recombinant Hsp90β protein.

-

Fluorescently labeled tracer molecule that binds to the ATP-binding pocket of Hsp90β.

-

This compound compound.

-

Assay buffer (e.g., 20 mM HEPES pH 7.5, 50 mM KCl, 5 mM MgCl2, 20 mM Na2MoO4, 0.1 mg/mL bovine gamma globulin, and 2 mM DTT).

-

384-well, low-volume, black, round-bottom plates.

-

Plate reader capable of measuring fluorescence polarization.

-

-

Procedure:

-

Prepare a serial dilution of this compound in the assay buffer.

-

In the wells of the 384-well plate, add a fixed concentration of Hsp90β and the fluorescent tracer.

-

Add the serially diluted this compound to the wells. Include control wells with Hsp90β and tracer only (maximum polarization) and tracer only (minimum polarization).

-

Incubate the plate at room temperature for a predetermined time (e.g., 2 hours) to allow the binding to reach equilibrium.

-

Measure the fluorescence polarization using the plate reader.

-

The data is then analyzed using a suitable software to calculate the IC50 value, which can be converted to a Ki (and subsequently Kd) value using the Cheng-Prusoff equation.

-

MTT Assay for Cell Viability (IC50) Determination

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Reagents and Materials:

-

Cancer cell lines (NCI-H23, UC3, HT-29).

-

Complete cell culture medium.

-

This compound compound.

-

MTT solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

-

96-well plates.

-

Microplate reader.

-

-

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in the complete cell culture medium.

-

Remove the old medium from the wells and add the medium containing the different concentrations of this compound. Include control wells with medium and vehicle (e.g., DMSO) only.

-

Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

-

Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

The IC50 value, the concentration of this compound that inhibits cell growth by 50%, is calculated by plotting the percentage of cell viability against the log of the drug concentration.

-

Western Blot Analysis for Client Protein Degradation

Western blotting is used to detect and quantify the levels of specific proteins in a sample, in this case, the Hsp90β client proteins.

-

Reagents and Materials:

-

Cancer cell lines treated with this compound.

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Protein quantification assay kit (e.g., BCA assay).

-

SDS-PAGE gels.

-

PVDF or nitrocellulose membranes.

-

Transfer buffer.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies specific to the client proteins (EGFR, HER2, CDK4, CDK6, CXCR4) and a loading control (e.g., GAPDH or β-actin).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

Imaging system.

-

-

Procedure:

-

Treat the cells with various concentrations of this compound for a specific duration (e.g., 24 hours).

-

Lyse the cells in lysis buffer and quantify the protein concentration.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and add the chemiluminescent substrate.

-

Visualize and quantify the protein bands using an imaging system. The band intensities of the client proteins are normalized to the loading control to determine the extent of degradation.

-

Mandatory Visualization

Signaling Pathways

The following diagrams illustrate the signaling pathways affected by this compound in different cancer cell lines.

Caption: General signaling pathway of Hsp90β and its inhibition by this compound.

References

KUNB31: A Technical Guide to the Selective Inhibition of Hsp90β for Cancer Therapy

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heat shock protein 90 (Hsp90) is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are implicated in cancer progression. While pan-Hsp90 inhibitors have shown therapeutic promise, they are often associated with dose-limiting toxicities and the induction of a pro-survival heat shock response. KUNB31 has emerged as a pioneering, potent, and isoform-selective inhibitor of Hsp90β. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative biochemical and cellular activity, detailed experimental protocols for its evaluation, and a visualization of its impact on cellular signaling pathways. This document is intended to serve as a comprehensive resource for researchers in oncology and drug development exploring the therapeutic potential of isoform-selective Hsp90 inhibition.

Introduction to this compound and Hsp90β Inhibition

The 90 kDa heat shock protein (Hsp90) family consists of four isoforms: Hsp90α, Hsp90β, GRP94, and TRAP1. Hsp90α is stress-inducible, while Hsp90β is constitutively expressed and plays a critical role in maintaining cellular homeostasis.[1] Both cytosolic isoforms, Hsp90α and Hsp90β, are key regulators of a wide array of client proteins involved in signal transduction, cell cycle control, and apoptosis.[1] In cancer cells, Hsp90 is overexpressed and essential for maintaining the stability of mutated and overexpressed oncoproteins.[2]

Pan-inhibitors of Hsp90 have been explored in numerous clinical trials but have been hampered by toxicities and the induction of heat shock factor 1 (HSF-1), which upregulates the expression of pro-survival proteins like Hsp70 and Hsp27.[3] The development of isoform-selective inhibitors offers a promising strategy to mitigate these off-target effects. This compound is the first-in-class small molecule inhibitor designed to selectively target the N-terminal ATP-binding pocket of Hsp90β.[3][4] Its unique mechanism of action leads to the degradation of Hsp90β-dependent client proteins without inducing the heat shock response, presenting a significant advantage over pan-Hsp90 inhibitors.[3][5]

Quantitative Data

The following tables summarize the binding affinity, selectivity, and anti-proliferative activity of this compound.

Table 1: Binding Affinity and Selectivity of this compound

| Target | Apparent Kd (nM) | Selectivity (Fold vs. Hsp90β) |

| Hsp90β | 180[3][4] | - |

| Hsp90α | ~9000 | ~50[3][4] |

| Grp94 | >9000 | ~50[4] |

Table 2: Anti-proliferative Activity (IC50) of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| NCI H23 | Non-small cell lung cancer | 6.74[5] |

| UC3 | Bladder cancer | 3.01[5] |

| HT-29 | Colon adenocarcinoma | 3.72[5] |

| HEK-293 | Non-cancerous human embryonic kidney | >100[5] |

Mechanism of Action and Signaling Pathway

This compound is a rationally designed, ring-constrained variant that binds to the N-terminal ATP-binding pocket of Hsp90β.[3][4] The selectivity of this compound for Hsp90β over Hsp90α is attributed to subtle differences in the amino acid composition of the ATP-binding site, specifically at positions Ala52 and Leu91 in Hsp90β (Ser52 and Ile91 in Hsp90α).[3] The binding of this compound displaces conserved water molecules within the binding pocket, a key feature of its design.[3][4]

Inhibition of the Hsp90β ATPase activity by this compound disrupts the chaperone cycle. This leads to the misfolding and subsequent ubiquitination and proteasomal degradation of Hsp90β-dependent client proteins.[3][5] Notably, this targeted degradation of oncoproteins occurs without the concomitant induction of the heat shock response, a significant advantage over pan-Hsp90 inhibitors.[3][5]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound.

Fluorescence Polarization Assay for Binding Affinity (Kd) Determination

This assay measures the binding of this compound to Hsp90 isoforms by monitoring changes in the fluorescence polarization of a fluorescently labeled ligand.

-

Materials:

-

Recombinant human Hsp90α and Hsp90β proteins

-

Fluorescently labeled probe (e.g., BODIPY-geldanamycin)

-

This compound

-

Assay buffer (e.g., 20 mM HEPES pH 7.3, 50 mM KCl, 5 mM MgCl₂, 20 mM Na₂MoO₄, 0.1 mg/mL bovine gamma globulin, 2 mM DTT)

-

384-well, low-volume, black, round-bottom plates

-

Plate reader with fluorescence polarization capabilities

-

-

Procedure:

-

Prepare a serial dilution of this compound in the assay buffer.

-

In a 384-well plate, add a constant concentration of the Hsp90 isoform and the fluorescent probe to each well.

-

Add the serially diluted this compound to the wells. Include control wells with no inhibitor.

-

Incubate the plate at room temperature for a specified time (e.g., 2-4 hours) to reach equilibrium.

-

Measure the fluorescence polarization on a plate reader.

-

The Kd is determined by fitting the data to a competitive binding model using appropriate software (e.g., GraphPad Prism).

-

Western Blot Analysis for Client Protein Degradation

This protocol is used to assess the degradation of Hsp90 client proteins in cancer cells following treatment with this compound.

-

Materials:

-

Cancer cell lines (e.g., HT-29, NCI H23)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies for client proteins (e.g., CDK4, CDK6, survivin) and a loading control (e.g., β-actin, GAPDH)

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Chemiluminescent substrate and imaging system

-

-

Procedure:

-

Seed cancer cells in culture plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound for a specified duration (e.g., 24 hours).

-

Lyse the cells and quantify the protein concentration of the lysates.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify band intensities and normalize to the loading control to determine the extent of client protein degradation.

-

Anti-proliferative Activity Assay (IC50 Determination)

This assay determines the concentration of this compound that inhibits the growth of cancer cells by 50%.

-

Materials:

-

Cancer cell lines (e.g., NCI H23, UC3, HT-29)

-

This compound

-

Cell culture medium and supplements

-

96-well clear-bottom plates

-

Cell viability reagent (e.g., CellTiter-Glo®, MTT)

-

Plate reader (luminescence or absorbance)

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

-

Treat the cells with a serial dilution of this compound and incubate for a specified period (e.g., 72 hours).

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Measure the luminescence or absorbance using a plate reader.

-

Calculate the percentage of cell viability relative to untreated controls.

-

Determine the IC50 value by plotting the percentage of viability against the log of the this compound concentration and fitting the data to a dose-response curve.

-

Experimental and Logical Workflows

The following diagrams illustrate the workflows for the key experimental procedures.

Conclusion

This compound represents a significant advancement in the field of Hsp90-targeted cancer therapy. Its isoform-selective inhibition of Hsp90β provides a novel therapeutic strategy that circumvents the limitations of pan-Hsp90 inhibitors, namely off-target toxicities and the induction of the heat shock response. The data and protocols presented in this technical guide offer a comprehensive resource for the scientific community to further investigate and harness the potential of this compound and other Hsp90β-selective inhibitors in the development of next-generation cancer treatments. Continued research into the specific roles of Hsp90 isoforms and the development of selective inhibitors will undoubtedly pave the way for more effective and less toxic anti-cancer therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. Structure–Activity Relationship Study of Tertiary Alcohol Hsp90α-Selective Inhibitors with Novel Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Development of Hsp90β-selective Inhibitors to Overcome Detriments Associated with pan-Hsp90 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure-Based Design, Synthesis, and Biological Evaluation of Hsp90β-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure-guided design of an Hsp90β N-terminal isoform-selective inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

KUNB31: A Technical Guide to its Therapeutic Potential as an Hsp90β-Selective Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of KUNB31, the first-in-class selective inhibitor of the β-isoform of Heat Shock Protein 90 (Hsp90β). Hsp90 is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are implicated in cancer progression. While pan-Hsp90 inhibitors have shown therapeutic promise, their clinical utility has been hampered by toxicity and the induction of a heat-shock response. This compound represents a novel therapeutic strategy by selectively targeting Hsp90β, thereby avoiding the liabilities associated with pan-isoform inhibition.[1][2] This document details the mechanism of action of this compound, its quantitative biochemical and cellular activities, detailed experimental protocols for its evaluation, and visual representations of its signaling pathway and experimental workflows.

Core Mechanism of Action

This compound exerts its therapeutic effect by selectively binding to the N-terminal ATP-binding pocket of Hsp90β.[1] This competitive inhibition prevents the chaperone from assisting in the proper folding and maturation of its client proteins. Consequently, these Hsp90β-dependent client proteins are targeted for degradation through the ubiquitin-proteasome pathway.[2] A key advantage of this compound is its ability to induce the degradation of these oncoproteins without triggering the heat shock response, a common resistance mechanism associated with pan-Hsp90 inhibitors.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its binding affinity, selectivity, and anti-proliferative activity.

Table 1: Biochemical Activity of this compound

| Parameter | Value | Method | Reference |

| Binding Affinity (Kd) vs. Hsp90β | 180 nM (0.18 µM) | Fluorescence Polarization Assay | [1][3][4] |

| Selectivity vs. other Hsp90 isoforms | ~50-fold | Not Specified | [1] |

Table 2: Anti-proliferative Activity of this compound (IC50)

| Cell Line | Cancer Type | IC50 Value (µM) | Reference |

| NCI H23 | Non-small cell lung cancer | 6.74 ± 1.10 | [2] |

| UC3 | Bladder cancer | 3.01 ± 0.56 | [2] |

| HT-29 | Colon adenocarcinoma | 3.72 ± 0.34 | [2] |

| HEK-293 | Non-cancerous human embryonic kidney | > 100 | [2] |

Signaling Pathway and Experimental Workflows

To visually represent the molecular interactions and experimental processes, the following diagrams have been generated using Graphviz.

Caption: this compound inhibits Hsp90β, leading to client protein degradation.

Caption: Workflow for characterizing this compound's activity.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard laboratory procedures and the information available in the cited literature.

Fluorescence Polarization (FP) Assay for Binding Affinity (Kd) Determination

This assay measures the binding of this compound to Hsp90β by monitoring changes in the polarization of fluorescently labeled ligand.

-

Materials:

-

Purified recombinant human Hsp90β protein

-

Fluorescently labeled Hsp90 ligand (e.g., BODIPY-labeled geldanamycin)

-

This compound

-

Assay Buffer (e.g., 20 mM HEPES pH 7.3, 50 mM KCl, 5 mM MgCl2, 20 mM Na2MoO4, 0.1 mg/mL bovine gamma globulin, 2 mM DTT)

-

Black, low-volume 384-well assay plates

-

Plate reader capable of measuring fluorescence polarization

-

-

Procedure:

-

Prepare a serial dilution of this compound in the assay buffer.

-

In each well of the 384-well plate, add a constant concentration of Hsp90β and the fluorescently labeled ligand.

-

Add the serially diluted this compound to the wells. Include control wells with no inhibitor (maximum polarization) and wells with no Hsp90β (minimum polarization).

-

Incubate the plate at room temperature for a specified time (e.g., 2-4 hours) to reach binding equilibrium.

-

Measure the fluorescence polarization of each well using the plate reader.

-

The data is then analyzed using a suitable software to calculate the IC50 value, which can be converted to a dissociation constant (Kd) using the Cheng-Prusoff equation.

-

Western Blot Analysis for Client Protein Degradation

This technique is used to detect and quantify the levels of specific Hsp90β client proteins following treatment with this compound.

-

Materials:

-

Cancer cell lines (e.g., HT-29)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies against CDK4, CDK6, CXCR4, and a loading control (e.g., β-actin or GAPDH)

-

Horseradish peroxidase (HRP)-conjugated secondary antibodies

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

Seed the cancer cells in culture plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound for a specified duration (e.g., 24 hours).

-

Lyse the cells using the cell lysis buffer and quantify the protein concentration of the lysates.

-

Denature the protein samples and separate them by size using SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibodies specific to the client proteins and the loading control.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities to determine the relative levels of the client proteins.

-

CellTiter-Glo® Luminescent Cell Viability Assay for IC50 Determination

This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

-

Materials:

-

Cancer cell lines (e.g., NCI H23, UC3, HT-29) and non-cancerous cells (HEK-293)

-

This compound

-

CellTiter-Glo® Reagent

-

Opaque-walled 96-well plates

-

Luminometer

-

-

Procedure:

-

Seed the cells in the opaque-walled 96-well plates at a predetermined density and allow them to attach overnight.

-

Treat the cells with a serial dilution of this compound for 72 hours. Include vehicle-treated control wells.

-

Equilibrate the plates to room temperature for approximately 30 minutes.

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence of each well using a luminometer.

-

The IC50 values are calculated by plotting the luminescence signal against the log of the this compound concentration and fitting the data to a dose-response curve.

-

References

The Isoform-Selective Hsp90β Inhibitor KUNB31: A Technical Guide to its Effects on Hsp90 Client Proteins

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heat shock protein 90 (Hsp90) is a molecular chaperone critical to the stability and function of numerous signaling proteins, many of which are implicated in oncogenesis. While pan-Hsp90 inhibitors have shown therapeutic promise, their clinical utility has been hampered by toxicity and the induction of the pro-survival heat shock response. KUNB31 has emerged as a potent and selective inhibitor of the Hsp90β isoform, offering a promising alternative that circumvents some of the drawbacks of pan-Hsp90 inhibition. This technical guide provides an in-depth analysis of the effects of this compound on key Hsp90 client proteins, including Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), Cyclin-Dependent Kinase 4 (CDK4), Cyclin-Dependent Kinase 6 (CDK6), and C-X-C Motif Chemokine Receptor 4 (CXCR4). We present a summary of its biological activity, detailed experimental protocols for assessing its effects, and visualizations of the pertinent signaling pathways.

Introduction to this compound

This compound is a small molecule inhibitor that exhibits significant selectivity for the Hsp90β isoform over Hsp90α and the endoplasmic reticulum-resident Grp94.[1] It binds to the N-terminal ATP-binding pocket of Hsp90β, thereby inhibiting its chaperone activity.[1] A key advantage of this compound is its ability to induce the degradation of Hsp90β-dependent client proteins without triggering the heat shock response, a common adverse effect of pan-Hsp90 inhibitors.[1] This isoform selectivity and unique mechanism of action make this compound a valuable tool for studying the specific roles of Hsp90β and a potential lead compound for the development of novel anticancer therapeutics.

Quantitative Data on the Biological Activity of this compound

This compound has demonstrated potent biological activity in various cancer cell lines. The following tables summarize the available quantitative data on its binding affinity and anti-proliferative effects.

Table 1: Binding Affinity of this compound

| Parameter | Value | Selectivity |

| Kd (Hsp90β) | 0.18 µM | >50-fold vs. Hsp90α and Grp94 |

Data sourced from Probechem Biochemicals.[1]

Table 2: Anti-proliferative Activity of this compound (IC50)

| Cell Line | Cancer Type | IC50 Value |

| NCI-H23 | Non-small cell lung cancer | 6.74 µM |

| UC-3 | Bladder cancer | 3.01 µM |

| HT-29 | Colon adenocarcinoma | 3.72 µM |

Data sourced from Probechem Biochemicals.[1]

Effect of this compound on Hsp90 Client Proteins

Table 3: this compound-induced Degradation of Hsp90 Client Proteins

| Client Protein | Cancer Relevance | Observed Effect of this compound |

| EGFR | Overexpressed in many cancers, driving cell proliferation and survival. | Induces degradation. |

| HER2 | Amplified in breast and gastric cancers, associated with aggressive disease. | Induces degradation. |

| CDK4 | Key regulator of the cell cycle; its hyperactivity is common in cancer. | Induces degradation. |

| CDK6 | Partners with CDK4 to control cell cycle progression. | Induces degradation. |

| CXCR4 | Involved in cancer metastasis and cell migration. | Induces degradation. |

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the effect of this compound on Hsp90 client proteins.

Cell Viability Assay (MTT Assay)

This protocol determines the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., NCI-H23, UC-3, HT-29)

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

-

Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the existing medium with 100 µL of the this compound dilutions or a vehicle control (DMSO).

-

Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis of Client Protein Degradation

This protocol is used to qualitatively and quantitatively assess the degradation of Hsp90 client proteins following treatment with this compound.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

6-well plates

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against EGFR, HER2, CDK4, CDK6, CXCR4, and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with varying concentrations of this compound for 24 hours. Include a vehicle-only control.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.

-

SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection: Apply ECL substrate and capture the chemiluminescent signal using an imaging system.

-

Analysis: For quantitative analysis, measure the band intensities using image analysis software and normalize to the loading control.

Visualizations of Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways affected by this compound and a typical experimental workflow.

References

Methodological & Application

KUNB31: Application Notes and Protocols for Western Blot Analysis of Client Proteins

For Researchers, Scientists, and Drug Development Professionals

Introduction

KUNB31 is a potent and selective inhibitor of the beta isoform of Heat Shock Protein 90 (Hsp90β), a molecular chaperone crucial for the stability and function of numerous client proteins involved in cell signaling, proliferation, and survival. Unlike pan-Hsp90 inhibitors, this compound's selectivity for Hsp90β offers a more targeted approach to modulating cellular pathways, potentially reducing off-target effects. Inhibition of Hsp90β by this compound leads to the ubiquitin-proteasome-mediated degradation of its client proteins. This application note provides detailed protocols for utilizing western blotting to monitor the degradation of key this compound client proteins, including Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), Cyclin-Dependent Kinase 4 (CDK4), Cyclin-Dependent Kinase 6 (CDK6), and C-X-C Motif Chemokine Receptor 4 (CXCR4).

Hsp90β Signaling and this compound Mechanism of Action

Hsp90β is a key component of the cellular protein quality control machinery. It facilitates the proper folding and maturation of a wide array of client proteins, many of which are critical oncogenic drivers. This compound binds to the ATP-binding pocket of Hsp90β, inhibiting its chaperone function. This leads to the destabilization and subsequent degradation of Hsp90β-dependent client proteins, thereby disrupting downstream signaling pathways and impeding cancer cell growth.

Application Notes and Protocols for KUNB31 in Cancer Cell Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

KUNB31 is a potent and selective inhibitor of the Hsp90β isoform of Heat Shock Protein 90 (Hsp90).[1][2][3] Unlike pan-Hsp90 inhibitors, which target all Hsp90 isoforms and can lead to toxicities and the induction of a pro-survival heat shock response, this compound offers a more targeted approach for cancer therapy.[4][5] By selectively inhibiting Hsp90β, this compound induces the degradation of a specific subset of client proteins essential for cancer cell proliferation and survival, without causing the concomitant induction of Hsp90 levels.[1][5] These application notes provide detailed protocols for determining the optimal concentration of this compound for inducing cytotoxicity and for assessing its mechanism of action in cancer cell lines.

Data Presentation

This compound Inhibitory Activity

| Parameter | Value | Reference |

| Target | Hsp90β | [1][2][3] |

| Binding Affinity (Kd) | 0.18 µM | [2] |

| Selectivity | ~50-fold selective for Hsp90β over Hsp90α and Grp94 | [3][5] |

Anti-proliferative Activity of this compound in Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of this compound in various cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| NCI H23 | Non-small cell lung cancer | 6.74 ± 1.10 | [5] |

| UC3 | Bladder cancer | 3.01 ± 0.56 | [5] |

| HT-29 | Colon adenocarcinoma | 3.72 ± 0.34 | [5] |

Experimental Protocols

Protocol 1: Determination of this compound Cytotoxicity using a Cell Viability Assay

This protocol describes the use of a standard colorimetric assay, such as MTS or MTT, to determine the cytotoxic effects of this compound on cancer cells and to calculate its IC50 value.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

This compound (stock solution in DMSO)

-

96-well cell culture plates

-

MTS or MTT reagent

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete culture medium. A suggested starting concentration range is 0.1 µM to 100 µM.

-

Include a vehicle control (DMSO) and a positive control (e.g., a known Hsp90 inhibitor like 17-AAG at 10 µM).

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

-

Incubate for 48-72 hours.

-

-

Cell Viability Assessment:

-

Add 20 µL of MTS reagent to each well.

-

Incubate for 1-4 hours at 37°C, protected from light.

-

Measure the absorbance at 490 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance (media only).

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

Plot the percentage of cell viability against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.

-

Protocol 2: Western Blot Analysis of Hsp90β Client Protein Degradation

This protocol is designed to assess the effect of this compound on the expression levels of known Hsp90β-dependent client proteins.

Materials:

-

Cancer cell line (e.g., HT-29)

-

6-well cell culture plates

-

This compound (stock solution in DMSO)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies (see table below)

-

HRP-conjugated secondary antibodies

-

ECL substrate and imaging system

Recommended Primary Antibodies:

| Target Protein | Supplier | Catalog Number |

| CDK4 | Cell Signaling Technology | #12790 (D9G3E) |

| CDK6 | Proteintech | 19117-1-AP |

| CXCR4 | Proteintech | 60042-1-Ig |

| β-actin (Loading Control) | Sigma-Aldrich | A5441 |

Procedure:

-

Cell Treatment and Lysis:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat cells with this compound at various concentrations (e.g., 1x, 2x, and 5x the determined IC50) for 24 hours. Include a vehicle control (DMSO).

-

Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using the BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add ECL substrate and visualize the protein bands using an imaging system.

-

Protocol 3: Apoptosis Assay using Annexin V-FITC/Propidium Iodide Staining

This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.

Materials:

-

Cancer cell line

-

6-well cell culture plates

-

This compound (stock solution in DMSO)

-

Annexin V-FITC Apoptosis Detection Kit

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Treatment:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with this compound at desired concentrations (e.g., 1x and 2x the determined IC50) for 24 or 48 hours. Include a vehicle-treated control.

-

-

Cell Harvesting and Staining:

-

Harvest both adherent and floating cells by trypsinization and centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer provided in the apoptosis detection kit.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells by flow cytometry within one hour.

-

Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI-).

-

Visualizations

Signaling Pathway of this compound Action

Caption: Mechanism of action of this compound leading to cancer cell apoptosis.

Experimental Workflow for Determining Optimal this compound Concentration

References

Application Note and Protocols for KUNB31 Stock Solution Preparation

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the preparation, storage, and application of a KUNB31 stock solution using Dimethyl Sulfoxide (DMSO) as the solvent. This compound is a potent and isoform-selective Hsp90β inhibitor, making it a valuable tool for cancer research and drug development.[1][2]

Introduction to this compound

This compound is a small molecule inhibitor that exhibits high selectivity for the β-isoform of Heat Shock Protein 90 (Hsp90β) with a binding affinity (Kd) of 0.18 µM.[1][3] This selectivity provides a significant advantage over pan-Hsp90 inhibitors, potentially reducing off-target effects and associated toxicities.[2] Mechanistically, this compound induces the degradation of Hsp90β-dependent client proteins, which include key drivers of cancer cell proliferation and survival such as EGFR, HER2, CDK4, and CDK6.[1][4] Its anti-proliferative effects have been demonstrated in various cancer cell lines, including NCI H23, UC3, and HT-29.[1][4]

Quantitative Data Summary

The following table summarizes the key quantitative information for preparing a this compound stock solution.

| Parameter | Value | Reference |

| Molecular Weight (M.Wt) | 322.364 g/mol | [1] |

| Solubility in DMSO | 10 mM | [1] |

| Recommended Stock Conc. | 10 mM | [1] |

| Storage (Solid Powder) | -20°C for 12 months, 4°C for 6 months | [1] |

| Storage (In Solvent) | -80°C for 6 months, -20°C for 1 month | [1][3] |

Experimental Protocols

Protocol for Preparing a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

-

This compound powder (M.Wt: 322.364 g/mol )

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Calibrated micropipettes and sterile tips

Procedure:

-

Equilibrate Reagents: Allow the this compound powder and DMSO to reach room temperature before use.

-

Weigh this compound: Carefully weigh out 1 mg of this compound powder using an analytical balance and place it into a sterile microcentrifuge tube.

-

Calculate DMSO Volume: To prepare a 10 mM stock solution from 1 mg of this compound, use the following calculation:

-

Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))

-

Volume (µL) = (0.001 g / (0.010 mol/L * 322.364 g/mol )) * 1,000,000 µL/L

-

Volume (µL) ≈ 310.2 µL

-

-

Dissolve this compound: Add 310.2 µL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

-

Ensure Complete Dissolution: Vortex the solution gently until the this compound powder is completely dissolved. A brief sonication in a water bath can be used to aid dissolution if necessary.

-

Aliquot and Store: Aliquot the 10 mM this compound stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).[1][3]

Protocol for a Cell-Based Anti-Proliferation Assay

This protocol provides a general framework for assessing the anti-proliferative activity of this compound on a cancer cell line (e.g., HT-29).

Materials:

-

Cancer cell line of interest (e.g., HT-29)

-

Complete cell culture medium

-

96-well cell culture plates

-

10 mM this compound stock solution in DMSO

-

Phosphate-Buffered Saline (PBS)

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

-

Multichannel pipette

-

Plate reader capable of measuring luminescence

Procedure:

-

Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density (e.g., 2,000-5,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Dilution: Prepare a serial dilution of the 10 mM this compound stock solution in complete culture medium to achieve the desired final concentrations for treatment. Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and non-toxic to the cells (typically ≤ 0.5%).

-

Cell Treatment: After 24 hours of incubation, carefully remove the medium and add 100 µL of the this compound dilutions or vehicle control (medium with the same final DMSO concentration) to the respective wells.

-

Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

Cell Viability Measurement: After the incubation period, measure cell viability using a suitable assay kit according to the manufacturer's instructions. For the CellTiter-Glo® assay, this typically involves adding the reagent to each well, incubating for a short period, and then reading the luminescent signal with a plate reader.

-

Data Analysis: Normalize the data to the vehicle-treated control wells (set as 100% viability) and plot the results as a dose-response curve to determine the IC₅₀ value of this compound for the tested cell line.

Visualizations

This compound Stock Preparation Workflow

Caption: Workflow for preparing this compound stock solution.

This compound Signaling Pathway

Caption: this compound mechanism of action.

References

- 1. This compound | Hsp90β inhibitor | Probechem Biochemicals [probechem.com]

- 2. The Development of Hsp90β-selective Inhibitors to Overcome Detriments Associated with pan-Hsp90 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Structure-guided design of an Hsp90β N-terminal isoform-selective inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: Utilizing KUNB31 for Non-Small Cell Lung Cancer (NSCLC) Research

Audience: Researchers, scientists, and drug development professionals.

Introduction and Background

Heat shock protein 90 (Hsp90) is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are integral to cancer cell proliferation, survival, and metastasis.[1][2] This makes Hsp90 a compelling target for anticancer therapies.[2] However, clinical trials of pan-Hsp90 inhibitors, which target all four isoforms (Hsp90α, Hsp90β, Grp94, and TRAP1), have been hampered by toxicities and the induction of a pro-survival heat shock response.[1][3]

The development of isoform-selective inhibitors offers a promising strategy to mitigate these adverse effects while retaining therapeutic efficacy.[2] KUNB31 is a potent, N-terminal, isoform-selective inhibitor of Hsp90β.[3][4] Its selectivity provides a refined tool for studying the specific roles of Hsp90β in oncogenesis and for developing more targeted cancer therapies. These notes provide detailed information and protocols for using this compound in non-small cell lung cancer (NSCLC) cell line research.

This compound: A Selective Hsp90β Inhibitor

This compound was rationally designed to selectively inhibit the Hsp90β isoform.[3] This selectivity is achieved by exploiting minor amino acid differences in the N-terminal ATP-binding pocket between Hsp90 isoforms, allowing this compound to displace conserved water molecules in the Hsp90β binding site.[2][3] This targeted action prevents the chaperone function of Hsp90β, leading to the degradation of its specific client proteins via the ubiquitin-proteasome pathway.[2][3] A key advantage of this selective inhibition is the avoidance of the heat shock response often triggered by pan-Hsp90 inhibitors.[3]

Mechanism of Action of this compound

This compound exerts its anti-proliferative effects by selectively binding to Hsp90β, inhibiting its ATP-dependent chaperone activity. This leads to the misfolding and subsequent degradation of Hsp90β-dependent client proteins critical for tumor cell growth and survival.

Caption: Mechanism of this compound action in NSCLC cells.

Quantitative Data Summary

The following tables summarize the binding affinity, selectivity, and anti-proliferative activity of this compound.

Table 1: Binding Affinity and Selectivity of this compound

| Parameter | Value | Reference |

|---|---|---|

| Binding Affinity (Kd) vs. Hsp90β | 0.18 µM (180 nM) | [2][4][5] |

| Selectivity vs. Hsp90α and Grp94 | ~50-fold |[2][3][4] |

Table 2: Anti-proliferative Activity (IC50) of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

|---|---|---|---|

| NCI-H23 | Non-Small Cell Lung Cancer | 6.74 ± 1.10 | [3][4] |

| UM-UC-3 | Bladder Cancer | 3.01 ± 0.56 | [3] |

| HT-29 | Colon Adenocarcinoma | 3.72 ± 0.34 | [3] |

| HEK-293 | Non-cancerous Kidney | > 100 |[3] |